REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[Si:15]([O:16][CH2:17][CH2:18][CH2:19][OH:20])([CH3:21])[CH3:22].[CH3:1][S:2]([CH3:3])=[O:4].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[Cl:31][CH2:32][Cl:33].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10].[ClH:30]>>[C:11]([CH3:12])([CH3:13])([CH3:14])[Si:15]([O:16][CH2:17][CH2:18][CH:19]=[O:20])([CH3:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |